molecular formula C22H27N5O2S B13442927 Rock-IN-D1

Rock-IN-D1

Cat. No.: B13442927
M. Wt: 425.5 g/mol
InChI Key: IGTJZYRLVIENQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rock-IN-D1 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This compound is primarily used in scientific research to study the role of ROCK in various cellular processes. ROCK is involved in regulating the actin cytoskeleton, cell motility, proliferation, and apoptosis, making this compound a valuable tool in understanding these biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rock-IN-D1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and chromatography. The final product is then subjected to quality control tests to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions

Rock-IN-D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Rock-IN-D1 is widely used in scientific research due to its ability to inhibit ROCK activity. Some of its applications include:

    Chemistry: Used to study the role of ROCK in chemical reactions and molecular interactions.

    Biology: Helps in understanding cellular processes such as migration, adhesion, and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Rock-IN-D1 exerts its effects by inhibiting the activity of ROCK. This inhibition occurs through the binding of this compound to the active site of ROCK, preventing its interaction with downstream targets. The inhibition of ROCK leads to changes in the actin cytoskeleton, affecting cell shape, motility, and other cellular functions. The molecular targets and pathways involved include the RhoA/ROCK signaling pathway, which plays a crucial role in various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Rock-IN-D1 include:

Uniqueness

This compound is unique due to its high selectivity and potency in inhibiting ROCK. This makes it a valuable tool for studying ROCK-related pathways and developing potential therapeutic agents. Its unique chemical structure and binding affinity distinguish it from other ROCK inhibitors .

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[2-[2-(dimethylamino)ethylsulfanyl]-4-(1H-pyrazol-4-yl)phenyl]-3-[(3-methoxyphenyl)methyl]urea

InChI

InChI=1S/C22H27N5O2S/c1-27(2)9-10-30-21-12-17(18-14-24-25-15-18)7-8-20(21)26-22(28)23-13-16-5-4-6-19(11-16)29-3/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,24,25)(H2,23,26,28)

InChI Key

IGTJZYRLVIENQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.